1-(6-Ethylpyrimidin-4-yl)piperidin-4-one
Overview
Description
1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is a derivative of piperidin-4-one and contains an ethyl group attached to the pyrimidin-4-yl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl pyrimidin-4-ylamine and piperidin-4-one as starting materials.
Reaction Conditions: The reaction involves a nucleophilic substitution where the amine group of ethyl pyrimidin-4-ylamine attacks the carbonyl carbon of piperidin-4-one. This reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure consistent quality.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Safety Measures: Proper safety measures are implemented to handle hazardous chemicals and to ensure the safety of workers.
Chemical Reactions Analysis
Oxidation: 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include 1-(6-ethylpyrimidin-4-yl)piperidin-3-amine (from reduction) and various substituted pyrimidines (from substitution).
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Molecular Targets: The exact mechanism of action of 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems.
Pathways Involved: Studies suggest that the compound may interfere with certain cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds: Compounds such as 1-(6-ethylpyrimidin-4-yl)piperidin-3-amine and other pyrimidinyl derivatives are structurally similar.
Uniqueness: 1-(6-Ethylpyrimidin-4-yl)piperidin-4-one is unique due to its specific substitution pattern and the presence of the piperidin-4-one moiety, which differentiates it from other pyrimidinyl derivatives.
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Properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-9-7-11(13-8-12-9)14-5-3-10(15)4-6-14/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWAWIELRQAIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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